molecular formula C22H10K2O4 B13765545 dipotassium;benzo[a]pyrene-7,8-dicarboxylate CAS No. 63041-32-7

dipotassium;benzo[a]pyrene-7,8-dicarboxylate

Cat. No.: B13765545
CAS No.: 63041-32-7
M. Wt: 416.5 g/mol
InChI Key: FGELFSFFGQLZKZ-UHFFFAOYSA-L
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Description

Dipotassium;benzo[a]pyrene-7,8-dicarboxylate: is a heterocyclic organic compound with the molecular formula C22H10K2O4 and a molecular weight of 416.509 g/mol . It is a potassium salt derivative of benzo[a]pyrene-7,8-dicarboxylic acid, which is a polycyclic aromatic hydrocarbon (PAH).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipotassium;benzo[a]pyrene-7,8-dicarboxylate typically involves the reaction of benzo[a]pyrene-7,8-dicarboxylic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the dipotassium salt. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Dipotassium;benzo[a]pyrene-7,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benzo[a]pyrene-7,8-dicarboxylate .

Scientific Research Applications

Chemistry: Dipotassium;benzo[a]pyrene-7,8-dicarboxylate is used as a model compound in studies of PAH behavior and reactivity. It helps in understanding the chemical properties and reaction mechanisms of PAHs .

Biology and Medicine: The compound is studied for its potential biological effects, including its interactions with DNA and proteins. It serves as a reference compound in toxicological studies to assess the carcinogenic and mutagenic potential of PAHs .

Industry: In industrial research, this compound is used to develop and test new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and in environmental monitoring .

Mechanism of Action

Dipotassium;benzo[a]pyrene-7,8-dicarboxylate exerts its effects through interactions with cellular macromolecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potential carcinogenic effects. The metabolic activation of benzo[a]pyrene derivatives involves the formation of reactive intermediates, such as diol epoxides, which can bind to DNA and disrupt its normal function .

Comparison with Similar Compounds

Properties

CAS No.

63041-32-7

Molecular Formula

C22H10K2O4

Molecular Weight

416.5 g/mol

IUPAC Name

dipotassium;benzo[a]pyrene-7,8-dicarboxylate

InChI

InChI=1S/C22H12O4.2K/c23-21(24)16-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-17(14)20(16)22(25)26;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2

InChI Key

FGELFSFFGQLZKZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5C(=O)[O-])C(=O)[O-])C=C2.[K+].[K+]

Origin of Product

United States

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